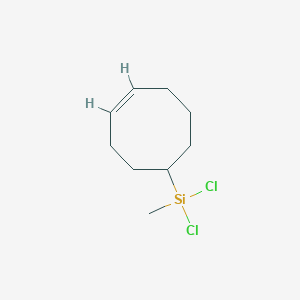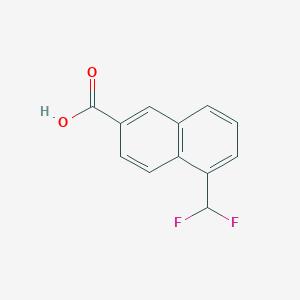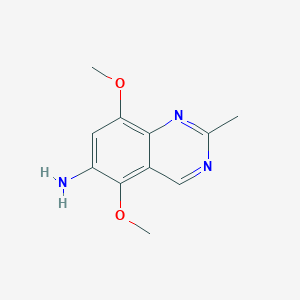
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a cyclooctene ring, and a methyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane typically involves the reaction of cyclooctene with a chlorosilane reagent under controlled conditions. One common method is the hydrosilylation of cyclooctene using dichloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Silane derivatives with various functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Reduced silane compounds with different substituents.
科学研究应用
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用机制
The mechanism of action of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
Trichloro(cyclooct-4-en-1-yl)silane: Similar structure but with three chlorine atoms instead of two.
Cyclooct-4-en-1-yltrimethylsilane: Contains a trimethylsilyl group instead of dichloromethylsilyl.
Cyclooct-4-en-1-ylmethanol: Features a hydroxyl group instead of a silane group.
Uniqueness
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is unique due to its combination of a cyclooctene ring and a dichloromethylsilane group. This structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and material science.
属性
分子式 |
C9H16Cl2Si |
|---|---|
分子量 |
223.21 g/mol |
IUPAC 名称 |
dichloro-[(4Z)-cyclooct-4-en-1-yl]-methylsilane |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
InChI 键 |
NLHSKAODZBMJCF-IHWYPQMZSA-N |
手性 SMILES |
C[Si](C1CCC/C=C\CC1)(Cl)Cl |
规范 SMILES |
C[Si](C1CCCC=CCC1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)








![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)



